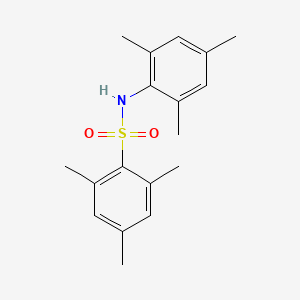

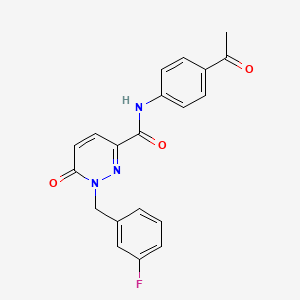

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide, commonly known as TMB-4, is a sulfonamide compound that has gained attention in scientific research for its potential use as an antibacterial and antifungal agent.

Applications De Recherche Scientifique

Synthesis and Bioactivity

Synthesis and Anti-tumor Activity : A study demonstrated the synthesis of new benzenesulfonamides with interesting cytotoxic activities and potential as carbonic anhydrase inhibitors, suggesting their use in anti-tumor activity studies (Gul et al., 2016).

Chemical Nucleases : Research on copper(II) complexes with sulfonamides derived from 2-picolylamine revealed their use as chemical nucleases in the presence of reactive oxygen species, indicating potential applications in biochemistry (Macías et al., 2006).

Antimicrobial Properties : A study synthesized hybrid molecules between benzenesulfonamides and benzo[d]isothiazol-3-ones, showing moderate antibacterial properties against gram-positive bacteria (Zani et al., 2009).

Physiological Effects

- Vascular Reactivity : Research indicated that 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide increases calcium influx in lipopolysaccharide-pre-treated arteries, impacting vascular reactivity and suggesting a role in cardiovascular research (Grześk et al., 2017).

Synthetic Applications

Solid-Phase Synthesis : Polymer-supported benzenesulfonamides were used as key intermediates in solid-phase synthesis, showing potential in the development of diverse chemical scaffolds (Fülöpová & Soural, 2015).

Transfer Hydrogenation Catalysts : A study demonstrated the use of sulfonamide derivatives as catalysts for the in situ generation of ruthenium catalysts in transfer hydrogenation of acetophenone derivatives (Dayan et al., 2014).

Molecular Structure Studies

Conformational Properties : Gas electron diffraction and quantum chemical methods were used to study the molecular structure and conformational properties of benzenesulfonamide (Petrov et al., 2006).

Density Functional Theory (DFT) Calculations : Novel sulfonamide derivatives were synthesized and investigated using DFT computations, spectroscopic characterization, and antimicrobial activity studies (Demircioğlu et al., 2018).

Antimicrobial and Antitumor Activities

Antibacterial Agents : Novel 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antimicrobial activity, particularly against Gram-positive bacteria (Popiołek et al., 2021).

Carbonic Anhydrase Inhibition and Antimetastatic Activity : Ureido-substituted benzenesulfonamides were shown to inhibit carbonic anhydrase and exhibit antimetastatic activity in a model of breast cancer metastasis (Pacchiano et al., 2011).

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-11-7-13(3)17(14(4)8-11)19-22(20,21)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPZYFLRLZAUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)

![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)

![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)

![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)